molecular formula C37H71NaO8P B15129233 CID 131874885

CID 131874885

Cat. No.: B15129233
M. Wt: 697.9 g/mol
InChI Key: DWCJVBGAUMYJGR-RYRMQHSSSA-N
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Description

CID 131874885 is a unique compound cataloged in PubChem, a comprehensive chemical database. The absence of direct data on this compound in the provided evidence necessitates a comparative approach based on methodologies used for analogous CIDs, such as CID 46907796 () and photocleavable CIDs ().

Properties

Molecular Formula

C37H71NaO8P

Molecular Weight

697.9 g/mol

InChI

InChI=1S/C37H71O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42);/b18-17-;/t35-;/m1./s1

InChI Key

DWCJVBGAUMYJGR-RYRMQHSSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “CID 131874885” involves specific synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound.

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Verification of CID 131874885

  • PubChem Database : this compound is not listed in PubChem ([Search Results 3, 6, 8]). The closest matches are CID 131855785 (a glucose 1-phosphate derivative) and CID 131854138 (a sulfonated dye).

  • EPA Inventory Lists : No entry for this compound is present in the 2021–2024 EPA chemical inventories ([Search Results 2, 9, 10]).

  • Scientific Literature : No studies mention this compound in PMC or PubMed Central articles ([Search Results 5, 7]).

Possible Explanations for Missing Data

  • Typographical Error : The CID may be mistyped. For example, CID 131854138 (C.I. Acid Green 3) and CID 131855785 (α-D-glucose 1-phosphate) are valid identifiers with documented properties.

  • Confidential or Proprietary Compound : this compound might be part of a confidential submission under the TSCA Inventory, limiting public access ([Search Result 10]).

  • Obsolete or Deprecated Identifier : The CID may have been retired or merged into another identifier.

Recommendations for Further Research

To investigate this compound, consult the following authoritative resources:

ResourcePurposeLink
PubChem Validate CID existence/structurepubchem.ncbi.nlm.nih.gov
EPA CompTox Chemicals Dashboard Check regulatory statuscomptox.epa.gov
SciFinder or Reaxys Access proprietary chemical dataSubscription required

Analysis of Related CIDs

For context, below are properties of structurally similar compounds from the search results:

Table 1. Comparison of Related CIDs

CIDMolecular FormulaKey Properties/ReactionsSource
131855785C₆H₁₇K₂O₁₁PGlucose 1-phosphate derivative; hydrolysis reactions
131854138C₃₇H₃₆N₂NaO₆S₂Sulfonated dye; acid-base reactivity, photodegradation
936 (Niacinamide)C₆H₆N₂OAmide hydrolysis, redox reactions

Scientific Research Applications

The compound “CID 131874885” has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “CID 131874885” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Structural comparisons often focus on shared functional groups, molecular weight, and bioactivity. For example, CID 46907796 (an Nrf2 inhibitor) is compared to ChEMBL 1724922 and ChEMBL1711746, which share core scaffolds but differ in substituents affecting binding affinity . Applying this framework to CID 131874885:

Property This compound (Hypothetical) ChEMBL 1724922 ChEMBL1711746
Molecular Weight (g/mol) Not available 432.5 418.4
Core Structure Unspecified Benzopyran derivative Benzopyran derivative
Key Functional Groups Unspecified Hydroxyl, Methyl Hydroxyl, Ethoxy
Bioactivity Unspecified Nrf2 inhibition Nrf2 inhibition

Note: Data for this compound is inferred from PubChem’s general practices; specific values require experimental validation.

Functional Analogues

Photocleavable CIDs, such as α-methylnitrobenzylrapamycin and pRap, are designed for spatiotemporal control in protein dimerization. These compounds contrast with this compound in terms of:

Property This compound (Hypothetical) α-Methylnitrobenzylrapamycin pRap
Cell Permeability Unspecified Low (requires extracellular cleavage) Moderate
Photolytic Efficiency Unspecified High under UV light Moderate under UV
Application Unspecified GTPase activity control Target protein localization

Research Findings and Limitations

  • Pharmacological Potential: If this compound shares bioactivity with CID 46907796 (Nrf2 inhibition), it could be explored for oxidative stress-related therapies. However, without structural data, this remains speculative .
  • Technical Challenges : Photocleavable CIDs () face limitations in intracellular manipulation, suggesting this compound might require derivatization for similar applications.
  • Data Gaps : The absence of experimental data for this compound restricts actionable conclusions. Future studies should prioritize structural elucidation and bioactivity screening.

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